2,3-Dinor-6-keto Prostaglandin F1α 2,3-Dinor-6-keto Prostaglandin F1α 2,3-dinor-6-oxoprostaglandin F1alpha is a prostanoid that is prostaglandin F1alpha lacking two methylenes in the carboxyalkyl chain and bearing an oxo group at the 6-position. It has a role as a metabolite. It is a prostanoid, a 4-oxo monocarboxylic acid and a secondary alcohol. It derives from a prostaglandin F1alpha.
2, 3-Dinor, 6-keto-PGF1alpha, also known as 2, 3-dinor-6-oxo-PGF1alpha or 2, 3-DKPGF1alpha, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 2, 3-dinor, 6-keto-PGF1alpha is considered to be an eicosanoid lipid molecule. 2, 3-Dinor, 6-keto-PGF1alpha is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 2, 3-Dinor, 6-keto-PGF1alpha has been primarily detected in urine. Within the cell, 2, 3-dinor, 6-keto-PGF1alpha is primarily located in the membrane (predicted from logP) and cytoplasm. 2, 3-Dinor, 6-keto-PGF1alpha participates in a number of enzymatic reactions. In particular, 2, 3-dinor, 6-keto-PGF1alpha can be biosynthesized from prostaglandin F1ALPHA. 2, 3-Dinor, 6-keto-PGF1alpha can also be converted into 19-hydroxy-2, 3-dinor-6-oxoprostaglandin F1ALPHA.
Brand Name: Vulcanchem
CAS No.: 64700-71-6
VCID: VC0029558
InChI: InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol

2,3-Dinor-6-keto Prostaglandin F1α

CAS No.: 64700-71-6

Reference Standards

VCID: VC0029558

Molecular Formula: C18H30O6

Molecular Weight: 342.4 g/mol

2,3-Dinor-6-keto Prostaglandin F1α - 64700-71-6

CAS No. 64700-71-6
Product Name 2,3-Dinor-6-keto Prostaglandin F1α
Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
IUPAC Name 5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid
Standard InChI InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1
Standard InChIKey DNKGWNLXBRCUCF-NLOSNHEGSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O
Description 2,3-dinor-6-oxoprostaglandin F1alpha is a prostanoid that is prostaglandin F1alpha lacking two methylenes in the carboxyalkyl chain and bearing an oxo group at the 6-position. It has a role as a metabolite. It is a prostanoid, a 4-oxo monocarboxylic acid and a secondary alcohol. It derives from a prostaglandin F1alpha.
2, 3-Dinor, 6-keto-PGF1alpha, also known as 2, 3-dinor-6-oxo-PGF1alpha or 2, 3-DKPGF1alpha, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 2, 3-dinor, 6-keto-PGF1alpha is considered to be an eicosanoid lipid molecule. 2, 3-Dinor, 6-keto-PGF1alpha is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 2, 3-Dinor, 6-keto-PGF1alpha has been primarily detected in urine. Within the cell, 2, 3-dinor, 6-keto-PGF1alpha is primarily located in the membrane (predicted from logP) and cytoplasm. 2, 3-Dinor, 6-keto-PGF1alpha participates in a number of enzymatic reactions. In particular, 2, 3-dinor, 6-keto-PGF1alpha can be biosynthesized from prostaglandin F1ALPHA. 2, 3-Dinor, 6-keto-PGF1alpha can also be converted into 19-hydroxy-2, 3-dinor-6-oxoprostaglandin F1ALPHA.
Synonyms (1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-γ-oxocyclopentanepentanoic Acid; 2,3-Dinor-6-keto-PGF1α; 2,3-Dinor-6-oxo-prostaglandin F1α;
PubChem Compound 5283084
Last Modified Nov 11 2021
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